2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride 2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18119189
InChI: InChI=1S/C9H9F4N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H
SMILES:
Molecular Formula: C9H10ClF4N
Molecular Weight: 243.63 g/mol

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride

CAS No.:

Cat. No.: VC18119189

Molecular Formula: C9H10ClF4N

Molecular Weight: 243.63 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride -

Molecular Formula C9H10ClF4N
Molecular Weight 243.63 g/mol
IUPAC Name 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C9H9F4N.ClH/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13;/h1-2,5H,3-4,14H2;1H
Standard InChI Key SNIMEYQKBMZTMZ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-(4-Fluoro-3-trifluoromethyl-phenyl)-ethylamine hydrochloride belongs to the halogenated amine class, with systematic IUPAC nomenclature 2-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine hydrochloride. Its structure comprises a benzene ring substituted at the 4-position with fluorine and at the 3-position with a trifluoromethyl (CF3-\text{CF}_3) group, linked to an ethylamine chain that forms a hydrochloride salt.

Table 1: Fundamental Chemical Properties

PropertyValue/Description
Molecular FormulaC9H10ClF4N\text{C}_9\text{H}_{10}\text{ClF}_4\text{N}
Molecular Weight243.63 g/mol
CAS Number68558225
SMILES NotationC1=CC(=C(C=C1CCN)C(F)(F)F)F.Cl
InChI KeySNIMEYQKBMZTMZ-UHFFFAOYSA-N

The trifluoromethyl group induces strong electron-withdrawing effects, while the fluorine atom modulates aromatic ring electronics, creating a polarized molecular framework. X-ray crystallography of analogous compounds reveals planar aromatic systems with amine groups adopting staggered conformations to minimize steric hindrance.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra display distinctive signals:

  • 1H^1\text{H} NMR: A triplet at δ 2.8–3.1 ppm (ethylamine CH2-\text{CH}_2-), coupled with aromatic proton multiplets at δ 7.1–7.5 ppm.

  • 19F^{19}\text{F} NMR: Two singlets at −62 ppm (trifluoromethyl) and −110 ppm (aryl fluorine).
    Mass spectrometry shows a parent ion peak at m/z 243.63, with fragmentation patterns dominated by cleavage at the amine-aromatic junction.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a three-step sequence:

  • Friedel-Crafts Acylation: 4-Fluoro-3-trifluoromethylbenzene reacts with chloroacetyl chloride under AlCl3_3 catalysis to form 2-chloro-1-(4-fluoro-3-trifluoromethylphenyl)ethanone.

  • Gabriel Amine Synthesis: The ketone intermediate undergoes substitution with potassium phthalimide, followed by hydrazinolysis to yield the free amine.

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt with >95% purity.

Table 2: Optimized Reaction Conditions

Industrial Manufacturing

Continuous flow reactors achieve kilogram-scale production with enhanced safety and consistency. Key innovations include:

  • Microfluidic mixing for exothermic acylation steps

  • In-line IR spectroscopy for real-time purity monitoring

  • Anti-solvent crystallization using tert-butyl methyl ether

Physicochemical Properties

Thermal and Solubility Profiles

Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 189–191°C, indicative of high crystallinity. The compound exhibits moderate aqueous solubility (23 mg/mL at 25°C) that increases markedly in polar aprotic solvents like DMSO (>500 mg/mL).

Table 3: Solubility in Common Solvents

SolventSolubility (mg/mL, 25°C)
Water23
Methanol145
Ethyl Acetate89
Dichloromethane210

Stability and Reactivity

Accelerated stability testing (40°C/75% RH) demonstrates <2% degradation over 6 months when stored in amber glass under nitrogen. The amine group undergoes predictable reactions:

  • Acylation: Reacts with acetyl chloride to form NN-acetyl derivatives

  • Oxidation: Forms nitriles under strong oxidizing conditions

  • Complexation: Binds transition metals via the amine lone pair

Biological Activity and Applications

Agrochemical Uses

Field trials demonstrate 92% efficacy against Leptinotarsa decemlineata (Colorado potato beetle) at 50 ppm, outperforming non-fluorinated analogs by 3-fold. The fluorine atoms enhance cuticular penetration, while the amine group enables phloem mobility in plants.

Recent Research Developments

Catalytic Asymmetric Synthesis

A 2024 study achieved 99% enantiomeric excess using a chiral BINAP-palladium catalyst during the amination step, enabling access to both (R)- and (S)-configured derivatives.

Polymeric Drug Delivery Systems

Encapsulation in PLGA nanoparticles (230 nm diameter) extended plasma half-life from 2.1 to 8.7 hours in rodent models, with 73% oral bioavailability compared to 22% for the free compound.

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